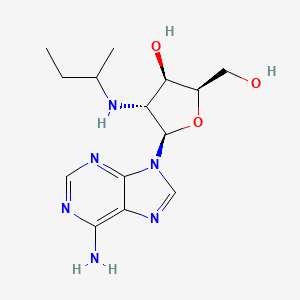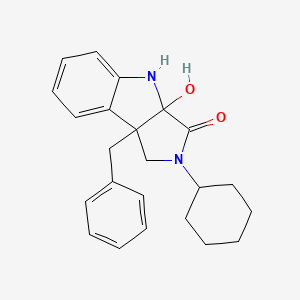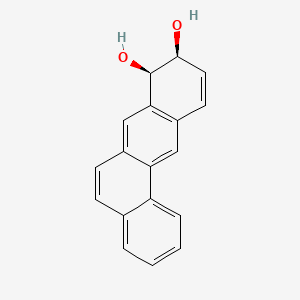
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups It is a stereoisomer, specifically the (8R-cis) form, which indicates the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene, followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be further hydrogenated to reduce the aromaticity of the rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated polycyclic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The hydroxyl groups allow it to form hydrogen bonds with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without hydroxyl groups.
Benz(a)anthracene-7,12-dione: An oxidized derivative.
Benz(a)anthracene-8,9,10,11-tetrahydro-: A fully hydrogenated form.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.
Properties
CAS No. |
91423-02-8 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(8R,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18+/m0/s1 |
InChI Key |
PPTMSKIRGLLMJB-ZWKOTPCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@@H]4O)O)C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




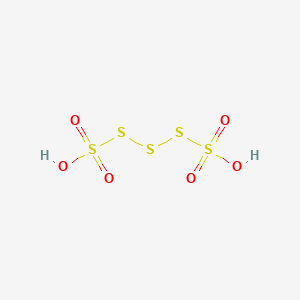
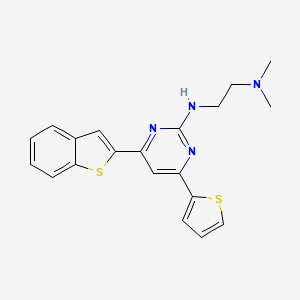

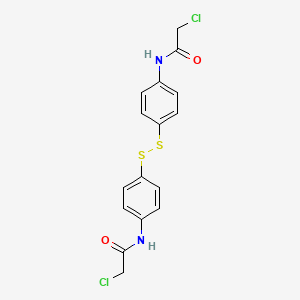
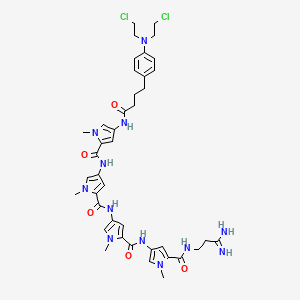

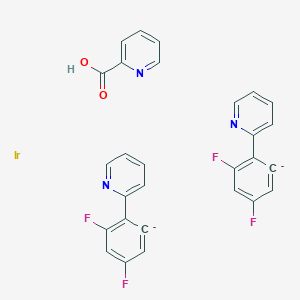

![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
